Ammonium-d8 sulfate

Description

Significance of Deuterated Compounds in Scientific Inquiry

Deuterated compounds are molecules where one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). This isotopic substitution, while seemingly minor, imparts unique physicochemical properties to the compounds without significantly altering their chemical reactivity in most cases. The C-D bond, for instance, is stronger than the C-H bond, which can lead to a change in the rate of reactions involving the cleavage of this bond—a phenomenon known as the kinetic isotope effect. rsc.orgtandfonline.com This effect is a powerful tool for elucidating reaction mechanisms. lookchem.comguidechem.com

In analytical and biological sciences, deuteration is invaluable. In Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated solvents is standard practice to avoid overwhelming signals from the solvent's hydrogen atoms, thereby enhancing the clarity and sensitivity of the spectra for the analyte. lookchem.comguidechem.com Furthermore, isotopically labeled compounds serve as tracers to follow metabolic pathways and investigate the interactions of molecules like drugs within living organisms. lookchem.comjove.com The distinct mass of deuterium also allows it to be easily distinguished from hydrogen in techniques like mass spectrometry and infrared spectroscopy. wikipedia.org

Overview of Deuterated Ammonium (B1175870) Sulfate (B86663) Applications in Advanced Studies

Ammonium-d8 sulfate, with the chemical formula (ND₄)₂SO₄, is a specific deuterated compound where all eight hydrogen atoms of the two ammonium ions are replaced with deuterium. It serves as a crucial reagent in various specialized research fields. A primary application is in biomolecular NMR, where it is often used as a nitrogen source in cell growth media for the expression of isotopically labeled proteins. pnas.org

Its most prominent role is in neutron scattering and diffraction studies, particularly in macromolecular crystallography. conicet.gov.arresearchgate.netnih.gov The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes H/D exchange a powerful technique. conicet.gov.ar Replacing hydrogen with deuterium in a protein crystal and its solvent environment dramatically reduces the incoherent scattering background, which significantly improves the signal-to-noise ratio of the diffraction data. conicet.gov.arnih.gov this compound is often used in the crystallization buffer for these experiments, helping to determine the positions of hydrogen/deuterium atoms and water molecules in the crystal structure of proteins. nih.goviucr.org Additionally, it is employed as an isotopic tracer in biochemical and environmental studies to track nitrogen pathways.

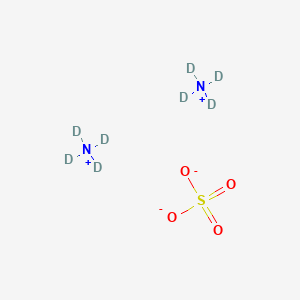

Structure

2D Structure

Propriétés

IUPAC Name |

tetradeuterioazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBIHQBYMNNAN-KTOHAENGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][N+]([2H])([2H])[2H].[2H][N+]([2H])([2H])[2H].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Incorporation Methodologies for Ammonium D8 Sulfate

Chemical Synthesis Approaches for Deuterated Ammonium (B1175870) Salts

The generation of deuterated ammonium sulfate (B86663), ((ND₄)₂SO₄), relies on synthetic routes that can effectively introduce deuterium (B1214612) into the ammonium cation. These methods range from small-scale laboratory preparations to considerations for larger industrial production, each with distinct methodologies and challenges.

On a laboratory scale, the most direct method for synthesizing ammonium-d8 sulfate involves the acid-base neutralization reaction using deuterated starting materials. This approach mirrors the conventional synthesis of ammonium sulfate but requires stringent control to maintain isotopic purity.

The primary method involves the reaction of deuterated ammonia (B1221849) (ND₃) with deuterated sulfuric acid (D₂SO₄) in a heavy water (D₂O) medium. The chemical equation for this reaction is:

2ND₃ (in D₂O) + D₂SO₄ (in D₂O) → (ND₄)₂SO₄ (aq)

The procedure typically involves the careful addition of deuterated sulfuric acid to a solution of deuterated ammonia in heavy water, often with cooling to manage the exothermic nature of the neutralization. echemi.com The resulting aqueous solution of this compound can then be concentrated by evaporating the heavy water, leading to the crystallization of the deuterated salt. The crystals are subsequently isolated by filtration and dried. echemi.com

An alternative laboratory method involves anion exchange. This can be achieved by starting with a different deuterated ammonium salt, such as deuterated ammonium bromide, and reacting it with a sulfate salt that forms an insoluble precipitate with the original anion. For instance, reacting an aqueous solution of a deuterated ammonium salt with silver sulfate would precipitate silver bromide, leaving the deuterated ammonium sulfate in the solution. lookchem.com This method is particularly useful when a specific deuterated ammonium precursor is more readily available than deuterated ammonia itself.

A summary of common laboratory-scale synthesis techniques is presented below.

| Method | Precursors | Description | Key Considerations |

| Direct Neutralization | Deuterated Ammonia (ND₃), Deuterated Sulfuric Acid (D₂SO₄), Heavy Water (D₂O) | A neutralization reaction where D₂SO₄ is added to a solution of ND₃ in D₂O. The product is isolated by crystallization. echemi.com | Control of reaction temperature due to the exothermic nature of the reaction. Use of deuterated solvents is crucial to prevent isotopic dilution. |

| Anion Exchange | Deuterated Ammonium Halide (e.g., ND₄Br), Silver Sulfate (Ag₂SO₄) | A precipitation reaction where a soluble deuterated ammonium salt is mixed with silver sulfate. The insoluble silver halide precipitates, leaving (ND₄)₂SO₄ in solution. lookchem.com | Requires efficient removal of the precipitated salt (e.g., silver bromide) through filtration to ensure the purity of the final product. |

Scaling up the production of deuterated ammonium sulfate from the laboratory to an industrial level introduces significant logistical and engineering challenges, primarily related to the cost and handling of deuterated materials. The fundamental chemistry remains the same—the reaction between deuterated ammonia and sulfuric acid—but the process is adapted for bulk manufacturing. barsavasepehr.com

Industrial synthesis would likely be performed in large, sealed reactors designed to handle gaseous reactants like deuterated ammonia under pressure. Process control is critical to ensure uniform reaction conditions and to maximize yield while maintaining high isotopic enrichment. This includes precise monitoring of temperature, pressure, and reactant flow rates.

Purification on an industrial scale is typically achieved through multi-stage crystallization. google.com This process allows for the production of this compound crystals of a specific size and purity, which is often a requirement for commercial applications. google.com Given the high cost of deuterated precursors like D₂O and ND₃, industrial processes must incorporate efficient solvent recovery and recycling systems to be economically viable. tandfonline.com Facilities producing deuterated compounds often have dedicated infrastructure for large-scale reactions, high-resolution distillation, and handling materials under controlled atmospheres to prevent atmospheric moisture from causing isotopic dilution. otsuka.co.jp

Laboratory-Scale Preparation Techniques Utilizing Deuterated Precursors

Mechanistic Insights into Deuterium Exchange and Incorporation

The incorporation of deuterium into the ammonium ion is governed by hydrogen-deuterium (H/D) exchange mechanisms. This exchange can occur under various conditions, with or without the aid of a catalyst.

In aqueous systems, the primary mechanism for deuteration is direct H/D exchange with the solvent. When a standard ammonium salt (NH₄)₂SO₄ is dissolved in a vast excess of heavy water (D₂O), the protons on the ammonium ion (NH₄⁺) progressively exchange with deuterons from the D₂O molecules. This is an equilibrium process:

NH₄⁺ + D₂O ⇌ [NH₃D]⁺ + HDO

This exchange continues stepwise until all four hydrogen atoms on the ammonium ion are replaced by deuterium, resulting in the ND₄⁺ ion. The efficiency and rate of this exchange are influenced by factors such as temperature and pH. In near-critical or supercritical D₂O, the exchange rate can be significantly enhanced due to changes in the ionic product of water. researchgate.net The process relies on the lability of the N-H protons, which can be abstracted by a weak base (like D₂O) and replaced by a deuteron. acs.org

In non-aqueous systems, H/D exchange requires a deuterium source and a medium that can facilitate ion transfer. The mechanism may involve deprotonation of the ammonium ion by a suitable base, followed by deuteration from a deuterium donor. The choice of solvent and deuterium source is critical to ensure the reaction proceeds efficiently without unwanted side reactions.

Deuterium exchange can proceed non-catalytically or be accelerated by catalysts.

Non-Catalytic Exchange: This process occurs when an ammonium salt is dissolved in a deuterium-rich solvent like D₂O. The exchange happens spontaneously, driven by the large molar excess of the deuterated solvent. acs.org While feasible, achieving complete deuteration (isotopic purity >99%) may require prolonged reaction times or elevated temperatures to drive the equilibrium toward the fully deuterated product.

Catalytic Exchange: The rate of H/D exchange can be significantly increased by catalysts.

Acid/Base Catalysis: The exchange is inherently catalyzed by acids (D₃O⁺) and bases (OD⁻) in D₂O. Adjusting the pD (the deuterium equivalent of pH) can optimize the exchange rate. mdpi.com Base-catalyzed exchange involves the deprotonation of the ammonium ion to form ammonia, which is then re-deuterated by the solvent. Acid-catalyzed exchange can facilitate the proton/deuteron transfer.

Phase-Transfer Catalysis: In heterogeneous systems (e.g., an organic solvent and an aqueous D₂O phase), a phase-transfer catalyst can be employed. These catalysts, often quaternary ammonium salts, are capable of transporting anions (or hydrated cations) across the phase boundary, facilitating the exchange between two immiscible phases. sci-hub.se For instance, a catalyst could help move deuterons from an aqueous phase into an organic phase where the substrate is dissolved. sci-hub.se

Metal Catalysis: While more common for C-H bond deuteration, certain metal complexes (e.g., based on iridium, rhodium, or iron) are known to be highly effective catalysts for H/D exchange. acs.org These catalysts can activate N-H bonds, lowering the energy barrier for the exchange process. nih.gov Proline derivatives have also been shown to be effective organocatalysts for H/D exchange reactions under specific conditions. nih.govmit.edu

A comparison of these processes is provided in the table below.

| Process Type | Description | Advantages | Disadvantages |

| Non-Catalytic | Spontaneous H/D exchange in a deuterated solvent (e.g., D₂O) driven by concentration gradient. acs.org | Simple procedure; no catalyst to remove. | Can be slow; may require harsh conditions (high temperature) for completion. |

| Acid/Base Catalysis | Use of deuterated acids or bases to accelerate the exchange rate in solution. mdpi.com | Faster than non-catalytic exchange; pD can be tuned for optimal rate. | Requires neutralization and removal of the acid/base catalyst. |

| Phase-Transfer Catalysis | Employs a catalyst to facilitate exchange between two immiscible phases. sci-hub.se | Useful for substrates with low solubility in the deuterated solvent. | Requires separation of the product from the catalyst and solvents. |

| Metal/Organo Catalysis | Uses a metal complex or an organic molecule to actively facilitate the H/D exchange. acs.orgnih.gov | Highly efficient, often requiring mild conditions; can offer high selectivity. | Catalyst can be expensive and may require removal from the final product. |

Research Applications and Methodologies Involving Ammonium D8 Sulfate

Biomolecular and Proteomic Research

The use of deuterated compounds is particularly prominent in structural biology and proteomics, where understanding the precise three-dimensional structure and dynamics of proteins and other biomolecules is paramount. Ammonium-d8 sulfate (B86663) plays a significant role as a source of deuterium (B1214612) in these studies.

Ammonium-d8 sulfate is commonly used as the sole nitrogen source in minimal cell growth media for the expression of isotopically labeled proteins. researchgate.netnih.govisotope.com This method, known as isotopic labeling, allows for the production of proteins where hydrogen atoms are replaced with deuterium. Current time information in Edinburgh, GB.nih.gov This deuteration is especially critical for Nuclear Magnetic Resonance (NMR) spectroscopy studies of large proteins (greater than 25 kDa). nih.govCurrent time information in Edinburgh, GB.

In proton (¹H) NMR, the signals from large proteins are often broad and poorly resolved due to rapid relaxation caused by strong ¹H-¹H dipolar interactions. nih.gov By replacing protons with deuterons, these dipolar interactions are significantly reduced, leading to narrower linewidths, increased relaxation times, and a substantial enhancement in the signal-to-noise ratio of the resulting NMR spectra. Current time information in Edinburgh, GB.nih.govchembk.com This allows for more accurate and confident assignment of peaks and a more detailed interpretation of protein structure and dynamics. Current time information in Edinburgh, GB.aber.ac.uk For example, studies have shown that expressing proteins in Escherichia coli grown in a deuterated medium containing this compound can achieve high levels of deuteration (e.g., ~80-90%), which dramatically improves the quality of 2D ¹H/¹⁵N NMR spectra. Current time information in Edinburgh, GB.researchgate.net

This technique is not limited to bacterial expression systems. It has also been applied to eukaryotic systems like the yeast Pichia pastoris to produce deuterated eukaryotic proteins for NMR analysis. chembk.com The goal is often to achieve uniform deuteration, which simplifies complex spectra and makes previously intractable large proteins and protein complexes accessible to detailed structural investigation in solution. nih.govchembk.com

Table 1: Impact of Deuteration on NMR Spectra Quality

| Feature | Protonated Protein (>25 kDa) | Deuterated Protein (>25 kDa) |

| ¹H-¹H Dipolar Coupling | Strong | Reduced |

| Relaxation Rates | Increased | Decreased |

| Signal Linewidths | Broad | Narrow |

| Signal-to-Noise Ratio | Poor | Significantly Enhanced |

| Spectral Resolution | Low | High |

| Suitability for Large Proteins | Limited | Greatly Improved |

This table provides an interactive comparison of the effects of deuteration on the quality of NMR spectra for large proteins.

Ammonium (B1175870) sulfate is a widely used reagent for protein purification through a method called "salting out," which involves precipitating proteins from a solution at high salt concentrations. mdpi.comiaea.orgmdpi.com This technique is effective for bulk precipitation and concentrating proteins. mdpi.com While standard ammonium sulfate is used for general purification, the deuterated form, this compound, finds a specific and crucial application in protein crystallization for neutron crystallography. nih.govchembk.com

Neutron diffraction is a powerful technique for determining the positions of hydrogen atoms and understanding protonation states and hydration patterns in protein crystals. Current time information in Edinburgh, GB. However, hydrogen atoms produce a large incoherent scattering signal, which creates significant background noise and can obscure the desired data. chembk.comaber.ac.uk Replacing hydrogen with deuterium dramatically reduces this incoherent scattering, leading to a much-improved signal-to-noise ratio and clearer diffraction data. nih.govchembk.com

To achieve this, protein crystals are often grown in or soaked in a deuterated mother liquor. Current time information in Edinburgh, GB.chembk.com this compound is used as a component of this deuterated buffer. cuny.edu For instance, in the structural study of antifreeze proteins by neutron crystallography, crystals were grown using a reservoir solution containing 2.1 M ammonium sulfate and 9% glycerol-d8. researchgate.net Similarly, large crystals of α-chymotrypsin for neutron diffraction were prepared and then transferred to a deuterated buffer containing 45% saturated ammonium sulfate. Current time information in Edinburgh, GB. It is important to note that deuteration of high-salt solutions like ammonium sulfate can significantly lower the pD (the equivalent of pH in D₂O), which may require careful adjustment to maintain optimal crystallization conditions and avoid structural changes in the protein. chembk.com

Escherichia coli is a robust and widely used microbial system for producing recombinant proteins. khanacademy.org Its ability to tolerate high levels of deuterium in its growth medium makes it an ideal host for producing deuterated proteins for structural and functional studies. khanacademy.org Minimal media, such as M9 medium, are typically used, where this compound serves as the primary nitrogen source, D₂O as the solvent, and a deuterated carbon source like d-glucose (B1605176) or d8-glycerol is provided. nih.govelifesciences.orgwikipedia.org

Growing E. coli under these conditions leads to the incorporation of deuterium throughout the proteome and other biomolecules. khanacademy.orgwikipedia.org This allows for the investigation of not just individual proteins, but also the broader effects of deuteration on cellular processes and the structure of cellular components. For example, researchers have used deuterated E. coli to biosynthesize selectively deuterated phospholipids, like phosphatidylcholine, which are essential components of cell membranes. elifesciences.org By controlling the deuteration level of the growth medium and supplemented carbon sources, specific parts of the lipid molecules (head group, glycerol (B35011) backbone, or fatty acyl tails) can be deuterated. elifesciences.org These deuterated lipids are invaluable for studying membrane structure and the interactions of membrane proteins using techniques like neutron scattering and solid-state NMR. elifesciences.org

Determining the precise location of hydrogen atoms (protons) and their ionization (protonation) states is critical for understanding enzyme mechanisms, protein stability, and protein-ligand interactions. mdpi.combgs.ac.uk X-ray crystallography is often unable to visualize hydrogen atoms directly. bgs.ac.uk Neutron crystallography, however, can distinguish between hydrogen (H) and deuterium (D), making it an ideal technique for this purpose. mdpi.com

The use of deuterated media, prepared with this compound and D₂O, is fundamental to these neutron diffraction experiments. cuny.edumdpi.com By exchanging the labile protons of a protein crystal with deuterons from the surrounding deuterated solvent, researchers can pinpoint the locations of exchangeable hydrogens, such as those in hydroxyl (-OH), amine (-NH₂), and thiol (-SH) groups, as well as bound water molecules. Current time information in Edinburgh, GB.

A key application is the determination of the protonation states of catalytic residues in an enzyme's active site. For example, a neutron diffraction study of a [4Fe-4S] ferredoxin involved soaking the protein crystal in a solution containing 1.4 M this compound to determine the protonation/deprotonation states of amino acid residues near the iron-sulfur cluster. mdpi.comnih.gov This information is vital for understanding the redox stability and catalytic cycle of the enzyme. mdpi.com The ability to directly visualize protonation states provides unambiguous evidence that can resolve long-standing questions about enzymatic mechanisms. Current time information in Edinburgh, GB.

Studies on Deuterated Microbial Systems (e.g., E. coli) for Biological Investigations

Environmental Science and Biogeochemical Cycling

Stable isotopes are powerful tracers for tracking the movement and transformation of elements in the environment. While ¹⁵N-labeled compounds are the primary tools for tracing the nitrogen cycle, the principles of isotope tracing are also applicable to deuterium.

The nitrogen cycle involves a series of microbial transformations, including nitrification (the conversion of ammonium to nitrate), denitrification (the conversion of nitrate (B79036) to nitrogen gas), and dissimilatory nitrate reduction to ammonium (DNRA). nih.govnih.govberkeley.edu Understanding the rates and pathways of these processes is crucial for managing nutrient pollution in soil and water. cuny.edupnas.org

Stable isotope tracing is a key methodology for this purpose. cuny.edu In this technique, a substrate enriched with a heavy isotope is introduced into an environmental sample, and its incorporation into different products is monitored over time. d-nb.info For nitrogen cycle studies, compounds labeled with the stable isotope ¹⁵N, such as ¹⁵N-ammonium sulfate, are widely used. isotope.com By tracking the movement of the ¹⁵N label from ammonium to nitrate or other nitrogen species, scientists can quantify the rates of different nitrogen transformation processes. d-nb.info

While the use of ¹⁵N-labeled ammonium sulfate is well-established for tracing nitrogen cycling, the application of this compound for this specific purpose is not widely documented in the reviewed scientific literature. In principle, the deuterium in this compound could serve as a tracer. Stable Isotope Probing (SIP) with heavy water (D₂O) is used to identify active microorganisms in environmental samples, as metabolically active cells incorporate deuterium into their biomass (e.g., in lipids and proteins). mdpi.com This D₂O-SIP method can reveal which microbes are active but does not specifically trace the fate of the ammonium-nitrogen itself. mdpi.com Therefore, while deuterated compounds are used in environmental microbial ecology, ¹⁵N-labeled compounds remain the standard for directly tracing nitrogen transformations in soil and aquatic ecosystems. researchgate.netberkeley.edud-nb.info

Table 2: Common Stable Isotopes Used in Environmental Tracing

| Isotope | Common Labeled Compound | Primary Application in Biogeochemistry |

| ¹⁵N | ¹⁵N-Ammonium Sulfate, ¹⁵N-Nitrate | Tracing nitrogen transformation pathways (e.g., nitrification, denitrification). |

| ¹³C | ¹³C-Glucose, ¹³C-Acetate | Tracing carbon flow through microbial food webs and metabolic pathways. d-nb.info |

| ¹⁸O | H₂¹⁸O | Tracing water sources and microbial growth; identifying sources of nitrate. |

| ²H (D) | D₂O (Heavy Water) | General marker for metabolic activity in microorganisms (D₂O-SIP). mdpi.com |

This interactive table summarizes the primary uses of different stable isotopes in environmental and biogeochemical studies.

Microbial Processes: Sulfate-Dependent Ammonium Oxidation (Sulfammox) and its Environmental Implications

Sulfate-dependent anaerobic ammonium oxidation (sulfammox) represents a significant biogeochemical pathway that links the global nitrogen and sulfur cycles. nih.gov In this microbial process, ammonium (NH₄⁺) is oxidized under anaerobic conditions using sulfate (SO₄²⁻) as the electron acceptor. nih.govresearchgate.netsci-hub.se The discovery of sulfammox has broadened the understanding of nitrogen loss mechanisms in various environments, presenting an alternative to the well-known anaerobic ammonium oxidation (anammox) process that utilizes nitrite (B80452) (NO₂⁻). researchgate.net

8NH₄⁺ + 3SO₄²⁻ → 4N₂ + 3H₂S + 12H₂O + 8H⁺

Isotopic labeling studies using ¹⁵N-enriched ammonium have been instrumental in confirming the occurrence and elucidating the mechanisms of sulfammox. For instance, in experiments with bioreactors, the production of ³⁰N₂ gas from ¹⁵NH₄⁺ confirmed that the nitrogen gas was a direct product of ammonium oxidation and that the process was microbially mediated. researchgate.net Such studies have demonstrated that sulfammox can contribute significantly to nitrogen removal in engineered systems and natural environments, particularly those with high sulfate and ammonium concentrations. researchgate.netmdpi.com

The environmental implications of sulfammox are substantial. It offers a potential method for the simultaneous removal of ammonium and sulfate from wastewater, which is a common issue in various industrial effluents from chemical plants, paper mills, and textile industries. researchgate.net Compared to conventional nitrification-denitrification processes, sulfammox does not require the energy-intensive aeration for nitrification. researchgate.netresearchgate.net Furthermore, it avoids the production of sulfide (B99878) (S²⁻), a toxic and corrosive compound often associated with sulfate reduction, as the end product is elemental sulfur or thiosulfate (B1220275) in some cases. researchgate.net

The key microorganisms identified as responsible for sulfammox include species such as Candidatus Brocadia sapporoensis and Candidatus Brocadia fulgida. nih.gov These bacteria possess the metabolic pathways for both ammonium oxidation and dissimilatory sulfate reduction. nih.gov Research indicates that the efficiency of the sulfammox process is influenced by several factors, including the ratio of ammonium to sulfate, pH, temperature, and the presence of organic carbon. researchgate.netresearchgate.net

Table 1: Comparison of Anammox and Sulfammox Processes

| Feature | Anammox | Sulfammox |

|---|---|---|

| Electron Donor | Ammonium (NH₄⁺) | Ammonium (NH₄⁺) |

| Electron Acceptor | Nitrite (NO₂⁻) | Sulfate (SO₄²) |

| Primary Nitrogen Product | Dinitrogen Gas (N₂) | Dinitrogen Gas (N₂) |

| Key Microorganisms | Candidatus Brocadia, Candidatus Kuenenia | Candidatus Brocadia sapporoensis, Candidatus Brocadia fulgida |

| Environmental Significance | Major process of N loss in marine and freshwater systems | Potential for N and S removal in specific anoxic environments |

Analysis of Nitrogen Speciation and Dynamics in Environmental Samples

This compound, in conjunction with other isotopically labeled compounds, is a critical tool for tracing nitrogen (N) sources and transformations in the environment. The analysis of nitrogen speciation—the distribution of different nitrogen-containing compounds—is essential for understanding nutrient cycling, identifying pollution sources, and assessing ecosystem health. numberanalytics.com Stable isotope analysis, particularly using ¹⁵N and deuterium (D or ²H), provides a powerful method to track the fate of nitrogen compounds in complex environmental matrices. researchgate.netnih.gov

The fundamental principle of using isotopic tracers lies in the distinct isotopic signatures of different nitrogen sources. For example, nitrogen from atmospheric deposition, synthetic fertilizers, and sewage or manure have different natural abundances of ¹⁵N. nih.gov By analyzing the δ¹⁵N values (the ratio of ¹⁵N to ¹⁴N relative to a standard) of various nitrogen species in a sample, researchers can infer their origins. nih.gov

This compound serves as a valuable tracer in these studies. The deuterium labeling of the ammonium ion allows for the tracking of the ammonium ion itself, separate from other nitrogen species. When used alongside ¹⁵N-labeled compounds, it enables a dual-isotope approach that can provide more detailed insights into nitrogen cycling processes. For instance, in a study investigating nitrogen dynamics in a watershed, researchers could introduce ¹⁵N-labeled nitrate and D-labeled ammonium to differentiate between the fates of these two important nitrogen forms. nih.gov

The analytical workflow for these studies typically involves several steps:

Sample Collection: Water, soil, or sediment samples are collected from the study area. cdmf.org.br

Extraction: Nitrogen compounds are extracted from the sample matrix. Ultrasound-assisted solid-liquid extraction is one efficient method. cdmf.org.br

Isotopic Analysis: The isotopic composition of the extracted nitrogen species is determined using techniques like isotope ratio mass spectrometry (IRMS) or NanoSIMS (nanoscale secondary ion mass spectrometry). nih.govnih.gov

NanoSIMS, in particular, offers high spatial resolution, allowing for the analysis of isotopic compositions at the single-cell level. nih.gov This is especially useful for studying microbial processes, where different microorganisms may be responsible for specific nitrogen transformations. By combining deuterium labeling with ¹⁵N labeling, researchers can simultaneously track cellular activity (via deuterium incorporation from heavy water) and substrate utilization (via ¹⁵N incorporation from labeled ammonium or nitrate). nih.gov

Challenges in nitrogen speciation analysis include the potential for isotopic fractionation during biological and physical processes, which can alter the isotopic signature of a compound and complicate source apportionment. nih.gov Additionally, the presence of multiple nitrogen sources with overlapping isotopic signatures can make it difficult to resolve the contributions of each source. nih.gov Despite these challenges, the use of deuterated and ¹⁵N-labeled tracers like this compound remains an indispensable technique for unraveling the complexities of the nitrogen cycle in the environment.

Table 2: Applications of Isotopic Tracers in Nitrogen Speciation Studies

| Application | Isotopic Tracer(s) | Analytical Technique | Research Finding Example |

|---|---|---|---|

| Nutrient Source Tracking | ¹⁵N-Nitrate, ¹⁵N-Ammonium | IRMS | Identified leaking septic systems as a major source of nitrogen pollution in an urban bayou. nih.gov |

| Microbial Activity Measurement | Heavy Water (D₂O), ¹⁵N-Ammonium | NanoSIMS | Quantified single-cell microbial activity and substrate utilization patterns in chemostat cultures. nih.gov |

| Food Web Analysis | Natural abundance δ¹³C and δ¹⁵N | IRMS | Assessed spatial variability in nutrient sources and trophic dynamics in a coastal ecosystem. researchgate.net |

| Process-level N transformations | ¹⁵N-enriched tracers | IRMS | Elucidated nitrogen uptake, assimilation, and transformation in small streams. iaea.org |

Advanced Materials Science Research

Influence of Sulfate Salts on Material Morphology and Synthesis Processes

Ammonium sulfate, including its deuterated form, plays a significant role as a morphology control agent and a mediator in the synthesis of various advanced materials. Its presence during precipitation and crystallization processes can influence the size, shape, and aggregation state of the resulting particles, which in turn affects the properties of the final material. researchgate.net

One prominent area of research is the synthesis of ceramic nanopowders. In the preparation of neodymium-doped yttria (Nd:Y₂O₃) nanopowders via urea (B33335) precipitation, ammonium sulfate has been shown to be an effective additive for controlling particle morphology. researchgate.net Without the addition of ammonium sulfate, the precursor particles are uniform spheres. researchgate.net However, as the concentration of ammonium sulfate increases, the precursor particles become smaller and aggregate into coral-like structures. researchgate.net After calcination, these aggregates break down into well-dispersed, uniform nanoparticles, which is the optimal state for producing highly sinterable and transparent ceramics. researchgate.net The ammonium sulfate acts as a regulator, mediating the nucleation and growth of the precursor particles. researchgate.net

Similarly, in the synthesis of yttrium-aluminum-garnet (YAG) nanopowders, ammonium sulfate has been used to reduce the agglomeration of ceramic powders by several orders of magnitude. ifmo.ru It also helps in reducing impurities, such as chlorine, and allows for the control of the specific surface area of the powders. ifmo.ru

The effect of ammonium sulfate on morphology is not limited to ceramic precursors. In the synthesis of hydroxyapatite (B223615) (HAP) from electric arc furnace slag, ammonium sulfate was used as an activator in a wet precipitation method. The resulting HAP particles exhibited a morphology of fine, porous, spherical agglomerates.

The mechanism by which ammonium sulfate influences morphology is complex and can involve several factors. It can alter the supersaturation of the solution, affect the surface tension at the crystal-solution interface, and selectively adsorb onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. In some cases, the presence of ammonium ions can lead to the formation of different crystal structures, such as Tutton's salts, which can further influence the crystallization process. mdpi.com

Table 3: Effect of Ammonium Sulfate on Material Synthesis

| Material Synthesized | Synthesis Method | Role of Ammonium Sulfate | Effect on Morphology |

|---|---|---|---|

| Nd:Y₂O₃ Nanopowders | Urea Precipitation | Additive | Controls precursor size and aggregation, leading to uniform nanoparticles after calcination. researchgate.net |

| YAG:Yb Nanopowders | Reverse Heterophase Precipitation | Additive | Reduces agglomeration and impurities, controls specific surface area. ifmo.ru |

| Hydroxyapatite (HAP) | Wet Precipitation | Activator | Promotes formation of fine, porous, spherical agglomerates. |

| Ammonium Alunite | Homogeneous Precipitation | Precipitant Agent | High concentrations lead to lamellar morphology. scispace.com |

| Cobalt Sulfate Hexahydrate | Cooling Crystallization | Impurity | Can alter crystal growth rate and lead to the formation of Tutton's salt. mdpi.com |

Studies on Deuteration Effects in Electrocaloric Materials and Solid-State Systems

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can have a significant impact on the physical properties of materials, particularly those with hydrogen bonds. rsc.org This "isotope effect" can alter phase transition temperatures, crystal structures, and other properties, making it a valuable tool for fundamental research and for tuning the performance of functional materials. rsc.org Ammonium sulfate and its deuterated analogue, this compound ((ND₄)₂SO₄), have been subjects of study in this area, especially concerning their ferroelectric and electrocaloric properties.

Ammonium sulfate is a ferrielectric material that undergoes an order-disorder phase transition at approximately 223 K (-50°C). researchgate.netnih.gov This transition is associated with a change in the orientation of the ammonium and sulfate ions in the crystal lattice. researchgate.net The electrocaloric effect (ECE) is the change in temperature of a material upon the application or removal of an electric field. Materials with large ECE are promising for the development of new, environmentally friendly cooling technologies. nih.govresearchgate.net

Studies on single crystals of ammonium sulfate have revealed a large isothermal entropy change, a key indicator of a significant ECE, near its phase transition temperature. nih.govcam.ac.uk For a 50 µm-thick single crystal, an entropy change of 30 J K⁻¹ kg⁻¹ was observed in response to an electric field change of 400 kV cm⁻¹. nih.govcam.ac.uk This corresponds to an adiabatic temperature change of 4.5 K. nih.govcam.ac.uk

The effect of deuteration on the properties of ammonium sulfate has been investigated to better understand the role of the ammonium ions and hydrogen bonding in its phase transition. In contrast to some other hydrogen-bonded ferroelectrics where deuteration can dramatically increase the phase transition temperature, the transition temperature of ammonium sulfate is not significantly affected by deuteration. researchgate.net However, deuteration can still influence other properties. For example, in the mixed crystal system of (NH₄)₂SO₄-(NH₄)₂BeF₄, deuteration raises the transition temperature of ammonium beryllate fluoride (B91410) by 3°C. researchgate.net

Deuteration studies, often coupled with techniques like neutron diffraction and nuclear magnetic resonance (NMR), provide valuable information about the dynamics of the ammonium ions and the nature of the hydrogen bonds in the crystal. scispace.comscispace.com Deuteron magnetic resonance studies on (ND₄)₂SO₄ have been used to probe the reorientation of the ammonium groups and the strengthening of hydrogen bonds during the ferroelectric phase transition. researchgate.net These studies help to build a more complete picture of the structure-property relationships in these materials, which is crucial for the design of new materials with enhanced electrocaloric or other functional properties.

Methodological Development and Advanced Analytical Approaches

Optimization of Sample Preparation for Deuterated Analytes

The accurate analysis of deuterated compounds like Ammonium-d8 sulfate (B86663) is highly dependent on the optimization of sample preparation techniques. These methods aim to isolate the analyte of interest, remove interfering substances, and prepare the sample in a format compatible with the analytical instrument. Common sample preparation techniques include precipitation, extraction, and chromatography.

Ammonium (B1175870) sulfate precipitation is a widely used method for protein purification and can be adapted for the sample preparation of deuterated analytes. The process involves adding ammonium sulfate to a sample solution to a specific saturation level, which causes proteins and potentially other large molecules to precipitate out of the solution. scienceopen.comsigmaaldrich.com This can be a crucial first step in cleaning up a complex biological sample before analyzing for a small molecule like Ammonium-d8 sulfate. The precipitated components can then be separated by centrifugation. scienceopen.comsigmaaldrich.com For instance, a protocol might involve slowly adding solid ammonium sulfate to a sample to achieve 50% saturation, followed by centrifugation, and then further addition of ammonium sulfate to the supernatant to reach 80% saturation to precipitate the target fraction. scienceopen.com

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are other cornerstone techniques for sample cleanup and concentration. chromatographyonline.comusp.org LLE separates compounds based on their relative solubilities in two different immiscible liquids. A variation of this, salting-out assisted LLE (SALLE), involves adding salts to the aqueous phase to decrease the solubility of the target analyte, thereby enhancing its transfer to the organic phase. chromatographyonline.com SPE utilizes a solid sorbent to selectively retain either the analyte or the interfering components of the matrix. chromatographyonline.comusp.org The choice of sorbent and elution solvents is critical for achieving optimal separation.

For samples containing high levels of lipids or lipoproteins, specific precipitation methods can be employed. These include the use of dextran (B179266) sulfate or polyvinylpyrrolidine to precipitate lipoproteins. sigmaaldrich.com In some cases, particularly for peptide analysis, cold acetone (B3395972) precipitation can be effective. sigmaaldrich.com

The final step in sample preparation often involves dissolving the extracted and purified analyte in a suitable solvent for analysis. For techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, this may involve dissolving the sample in a deuterated solvent to avoid interference from proton signals. resolvemass.ca

Table 1: Common Sample Preparation Techniques for Deuterated Analytes

| Technique | Principle | Application | Key Considerations |

| Ammonium Sulfate Precipitation | High salt concentration reduces the solubility of proteins, causing them to precipitate. | Protein removal from biological samples. | The concentration of ammonium sulfate needs to be optimized for the target analyte. scienceopen.comsigmaaldrich.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of a compound between two immiscible liquid phases. | Isolation of analytes from complex matrices. | Solvent choice is crucial for efficient extraction. |

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes or interferences onto a solid sorbent. | Sample cleanup, concentration, and solvent exchange. chromatographyonline.comusp.org | Sorbent material and elution solvents must be carefully selected. |

| Salting-Out Assisted LLE (SALLE) | Addition of salt to an aqueous sample to decrease analyte solubility and improve extraction into an organic solvent. chromatographyonline.com | Extraction of polar analytes from aqueous matrices. | The type and concentration of salt can significantly impact extraction efficiency. |

Strategies for Minimizing Matrix Effects in Isotope Analysis

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in mass spectrometry-based isotope analysis. tandfonline.comnih.gov These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. tandfonline.com Several strategies can be employed to minimize or compensate for matrix effects.

One of the most effective strategies is the use of stable isotope-labeled internal standards (SIL-IS). tandfonline.comresearchgate.net A SIL-IS, such as this compound, is an ideal internal standard for the analysis of its non-labeled counterpart because it has nearly identical chemical and physical properties. tandfonline.com This means it will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction of the signal. usp.orgwuxiapptec.com To avoid isotopic crosstalk, the mass difference between the analyte and the SIL-IS should ideally be at least 3 daltons. tandfonline.com

Optimizing chromatographic conditions is another crucial approach. usp.orgcore.ac.uk By adjusting the mobile phase composition, gradient, and column chemistry, it may be possible to chromatographically separate the analyte of interest from the interfering matrix components. researchgate.net For instance, switching from a reversed-phase column to a hydrophilic interaction liquid chromatography (HILIC) column can alter the retention times of interfering compounds. researchgate.net

Sample dilution is a straightforward method to reduce the concentration of matrix components. core.ac.ukdrawellanalytical.com However, this approach is only viable if the analyte concentration remains above the limit of quantitation of the analytical method. core.ac.uk

Advanced sample preparation techniques, as discussed in the previous section, play a vital role in removing matrix components before analysis. tandfonline.com Techniques like SPE can effectively clean up samples by removing interfering substances. usp.org

Matrix-matched calibration is another strategy where calibration standards are prepared in a blank matrix that is similar to the sample matrix. tandfonline.comcore.ac.uk This helps to ensure that the standards and the samples experience similar matrix effects. The standard addition method, where known amounts of the analyte are added to the sample, can also be used to correct for matrix-induced effects. core.ac.ukdrawellanalytical.com

Table 2: Strategies to Mitigate Matrix Effects

| Strategy | Description | Advantages | Disadvantages |

| Stable Isotope-Labeled Internal Standards (SIL-IS) | Use of a deuterated or otherwise isotopically labeled version of the analyte as an internal standard. tandfonline.comresearchgate.net | High accuracy in correcting for matrix effects due to similar physicochemical properties. usp.orgwuxiapptec.com | Can be expensive and may not be commercially available for all analytes. |

| Chromatographic Optimization | Modification of LC conditions to separate the analyte from interfering compounds. usp.orgcore.ac.uk | Can effectively remove co-eluting interferences. | May require significant method development time. |

| Sample Dilution | Reducing the concentration of matrix components by diluting the sample. core.ac.ukdrawellanalytical.com | Simple and easy to implement. | May lead to analyte concentrations below the limit of quantitation. core.ac.uk |

| Advanced Sample Preparation | Techniques like SPE to remove interfering substances before analysis. tandfonline.com | Can significantly reduce matrix complexity. | May introduce variability or analyte loss. |

| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix similar to the sample. tandfonline.comcore.ac.uk | Compensates for matrix effects by ensuring standards and samples are affected similarly. | Requires a representative blank matrix, which may not always be available. tandfonline.com |

| Standard Addition | Adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix. core.ac.ukdrawellanalytical.com | Directly accounts for the matrix effect in each individual sample. | Can be time-consuming and laborious for a large number of samples. tandfonline.com |

Integration of Multi-Technique Approaches for Comprehensive Characterization

A comprehensive understanding of a deuterated compound like this compound often requires the integration of multiple analytical techniques. rsc.orgmdpi.com Each technique provides unique information about the compound's structure, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of a deuterated compound and determining the positions of the deuterium (B1214612) labels. rsc.orgepj-conferences.org By analyzing the NMR spectrum, researchers can verify that the deuterium atoms are in the expected locations within the molecule. Quantitative NMR (qNMR) can also provide insights into the isotopic purity of the compound. nih.gov

Other techniques can provide complementary information. For instance, Fourier-transform infrared spectroscopy (FTIR) can be used to characterize the chemical bonds within the molecule and can be sensitive to isotopic substitution. mdpi.com X-ray diffraction (XRD) can be employed to determine the crystalline structure of the solid compound. mdpi.comscholarsresearchlibrary.com Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can provide information about the thermal stability and decomposition of the compound. scholarsresearchlibrary.com

The combination of these techniques provides a multi-faceted characterization of this compound, ensuring its identity, purity, and suitability for its intended application, such as its use as an internal standard in quantitative analyses.

Table 3: Integrated Analytical Techniques for Characterization

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural integrity, position of deuterium labels, isotopic purity. rsc.orgepj-conferences.org |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, molecular weight confirmation, and elemental composition. rsc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of the analyte in complex mixtures, separation from impurities. rsc.orgmdpi.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and chemical bonds. mdpi.com |

| X-Ray Diffraction (XRD) | Crystalline structure and phase identification. mdpi.comscholarsresearchlibrary.com |

| Thermal Analysis (TGA/DTA) | Thermal stability and decomposition profile. scholarsresearchlibrary.com |

Emerging Research Frontiers and Future Perspectives

Novel Applications in "Omics" Research (e.g., Metabolomics, Proteomics) Utilizing Deuterated Tracers

The fields of metabolomics and proteomics, collectively known as "omics," aim to comprehensively identify and quantify the vast array of small molecules (metabolites) and proteins within a biological system. Deuterated tracers are at the forefront of advancing these fields from static snapshots to dynamic functional analyses. The introduction of stable isotopes into biomolecules through metabolic labeling allows for the precise determination of metabolic flux, turnover rates, and relative quantification. superchroma.com.tw

While deuterated water (D₂O) is a common and cost-effective tracer that incorporates deuterium (B1214612) into various biomolecules like nucleotides, proteins, lipids, and carbohydrates, superchroma.com.twmiyazaki-u.ac.jp deuterated ammonium (B1175870) salts provide a more targeted approach for studying nitrogen metabolism and protein synthesis. In protein expression for nuclear magnetic resonance (NMR) studies, 15N-labeled ammonium chloride or sulfate (B86663) is frequently used as the primary nitrogen source. sci-hub.sefrontiersin.org The use of Ammonium-d8 sulfate offers a dual-labeling strategy, providing both a nitrogen source and a deuterium tracer.

A significant application of this compound is in the field of structural biology, a key component of proteomics. Neutron crystallography, a powerful technique for locating hydrogen atoms in protein structures, has utilized this compound. In studies of enzymes like low-potential [4Fe-4S] ferredoxin and bilin reductase PcyA, protein crystals were soaked in a solution containing this compound. miyazaki-u.ac.jpelifesciences.orgbiorxiv.org This process exchanges hydrogen atoms within the crystal with deuterium atoms, which are more easily visualized in neutron diffraction experiments. miyazaki-u.ac.jp This H/D exchange is critical for understanding protonation states of amino acid residues and cofactors, revealing insights into enzyme catalytic mechanisms. miyazaki-u.ac.jpelifesciences.org The combination of stable isotope tracing with proteomics, termed "dynamic proteomics," and metabolomics, known as "fluxomics," represents a state-of-the-art approach that overcomes the limitations of single time-point measurements. a2bchem.comwikipedia.org

Table 1: Applications of Deuterated Tracers in "Omics" Research

| Research Area | Application | Deuterated Compound Used | Analytical Technique | Research Finding |

|---|---|---|---|---|

| Proteomics | Determination of protein turnover | Deuterated Water (D₂O) | nanoLC-MS/MS | Quantifies the rate of synthesis and degradation of individual proteins. wikipedia.orgresearchgate.net |

| Structural Biology | Locating hydrogen/deuterium atoms in protein crystals | This compound | Neutron Crystallography | Elucidates protonation states and hydrogen-bonding networks critical for enzyme function. miyazaki-u.ac.jpelifesciences.orgbiorxiv.org |

| Metabolomics | Metabolic flux analysis | Deuterated Water (D₂O) | Mass Spectrometry | Tracks the incorporation of deuterium into metabolites to measure pathway activity. superchroma.com.tw |

| Lipidomics | Quantitative analysis of lipids | Deuterated Water (D₂O) | Mass Spectrometry | Deuterium is incorporated into triglyceride chains, enabling turnover studies. miyazaki-u.ac.jp |

Advancements in Environmental Isotope Tracing and Biogeochemical Modeling

Biogeochemical models are essential tools for understanding the complex cycling of elements like nitrogen and carbon in the environment. frontiersin.org These models increasingly incorporate stable isotopes to trace the sources, transport, and fate of nutrients and contaminants. While ¹⁵N-labeled ammonium is widely used to study the nitrogen cycle, collectionscanada.gc.ca the use of deuterium offers a complementary approach, particularly for tracking water movement and its interaction with nutrient cycles. stir.ac.uk

Recent advancements in modeling have focused on coupling hydrological and biogeochemical processes to better represent nutrient transport in complex environments like karst watersheds. stir.ac.uk Some models are designed to simulate the isotopic fractionation of nitrogen during processes like cation exchange of ammonium in groundwater, providing a tool to investigate ammonium attenuation. collectionscanada.gc.ca These models can simulate the behavior of different isotopes, and while often focused on ¹⁵N, the frameworks can be adapted for other tracers. frontiersin.orgcollectionscanada.gc.ca For instance, models have been developed that use deuterium ratios to trace water sources, which can then be linked to nitrogen concentrations. stir.ac.uk

Although direct field studies utilizing this compound for large-scale environmental tracing are not yet prominent, the infrastructure for its use is developing. Models that simulate abiotic components like ammonium and nitrate (B79036) are standard, frontiersin.org and research into ammonium regeneration and nitrification in oceanic systems highlights the need for precise tracers to understand nitrogen sources. researchgate.net The use of a dual-tracer like deuterated ¹⁵N-ammonium could provide powerful constraints for future biogeochemical models, allowing simultaneous tracking of nitrogen and associated hydrogen cycling.

Table 2: Isotope Applications in Biogeochemical Modeling

| Model Application | Isotope(s) Used | Environmental System | Process Investigated |

|---|---|---|---|

| Nitrogen Transport | ¹⁵N (Ammonium) | Groundwater / Manure Plume | Cation exchange and isotopic fractionation. collectionscanada.gc.ca |

| Hydrological-Nitrogen Coupling | Deuterium (in water), ¹⁵N | Karst Watershed | Linking water pathways to nitrate and ammonium transport. stir.ac.uk |

| Oceanic Nitrogen Cycle | ¹⁵N | Oligotrophic Oceans | Ammonium regeneration and nitrification rates. researchgate.net |

| Global Carbon Cycle | δ¹⁸O, δD | Global Ocean-Atmosphere | Simulating past and present climate and biogeochemical states. copernicus.org |

Exploration of Deuterium Kinetic Isotope Effects in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of chemical reactions. wikipedia.org It involves measuring the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.org Because a bond to a heavier isotope like deuterium is stronger and has a lower vibrational frequency than a bond to protium (B1232500) (regular hydrogen), reactions that involve breaking a C-H bond in the rate-determining step are typically slower when that hydrogen is replaced with deuterium. wikipedia.org This phenomenon, known as a primary KIE, provides strong evidence for which bonds are broken or formed during the crucial transition state of a reaction. wikipedia.org

Deuterated ammonium compounds have been used to probe several reaction types. Studies on the reaction between ammonium and nitrite (B80452) ions have included investigations into deuterium isotope effects to help develop a comprehensive reaction mechanism. sci-hub.se In the field of organic synthesis, deuterated ammonium formate (B1220265) has been employed as a deuterium source in transfer deuteration reactions, where its participation helped elucidate a mechanism involving protonation at a nitrogen atom followed by a 1,2-type addition. researchgate.net

Deuterium labeling studies using ammonium compounds can also distinguish between potential sources of protons in a reaction. In a study of the a2bchem.comwikipedia.org-sigmatropic rearrangement of ammonium ylides, deuterium labeling experiments were performed to determine whether a key hydrogen atom came from an internal source or from the external solvent, which in this case was found to be residual water. researchgate.net Even when the bond to deuterium is not broken in the rate-limiting step, a smaller secondary kinetic isotope effect (SKIE) can be observed, which provides valuable information for distinguishing between reaction pathways, such as Sₙ1 and Sₙ2 mechanisms. wikipedia.org

Table 3: Use of Deuterated Ammonium in Mechanistic Studies

| Reaction Type | Deuterated Compound | Mechanistic Question | Finding |

|---|---|---|---|

| Aqueous Nitrogen Chemistry | Deuterated Ammonium Nitrite | Elucidation of reaction pathways | Deuterium isotope effects were studied to understand the kinetics and mechanism. sci-hub.se |

| Transfer Deuteration | Deuterated Ammonium Formate | Mechanism of deuterium transfer to heterocycles | Involved D⁺ incorporation at the nitrogen atom and an initial 1,2-type addition. researchgate.net |

| Sigmatropic Rearrangement | Deuterated Ammonium Ylides | Source of proton in the final product | Deuterium labeling showed the proton came from residual water in the solvent. researchgate.net |

| General Nucleophilic Substitution | Generic Deuterated Substrates | Distinguishing Sₙ1 vs. Sₙ2 pathways | The magnitude of the secondary KIE can differentiate between the two mechanisms. wikipedia.org |

Development of New Deuteration Reagents and Catalysts for Specific Labeling

The synthesis of specifically labeled deuterated compounds is crucial for a wide range of applications, from drug metabolism studies to materials science. researchgate.net This has driven research into the development of new reagents and catalytic methods that can introduce deuterium into molecules efficiently and with high selectivity. While D₂ gas is a fundamental deuterium source, its use often requires harsh conditions and specialized equipment. Consequently, there is growing interest in deuteration transfer agents that are easier to handle and offer different reactivity profiles.

Deuterated ammonium salts, such as deuterated ammonium formate, have emerged as effective reagents in transfer deuteration reactions. researchgate.net These reactions provide a milder alternative for incorporating deuterium into organic molecules. For example, deuterated ammonium formate has been successfully used in the catalytic transfer deuteration of nitrogen-containing heterocycles like pyridines and pyrazines. researchgate.net This demonstrates its utility as a practical source of deuterium for specific labeling. Similarly, ammonium-d₄ chloride is noted for its role as a deuterium source in deuterium exchange reactions. a2bchem.com

The availability of compounds like this compound from commercial suppliers facilitates research in this area. superchroma.com.twcromlab-instruments.escdnisotopes.com While the primary focus of many studies is on the application of these reagents, the development of new catalysts designed to work in concert with them is an active frontier. The goal is to create catalytic systems that can utilize deuterated ammonium salts to achieve site-specific labeling of complex molecules under mild conditions, expanding the toolkit available to chemists for synthesizing custom-labeled compounds.

Table 4: Deuterated Ammonium Compounds as Reagents

| Reagent | Application | Target Molecules | Significance |

|---|---|---|---|

| Deuterated Ammonium Formate | Catalytic Transfer Deuteration | Pyridines, pyrazines, isoquinolines | Provides a mild and effective method for labeling nitrogen heterocycles. researchgate.net |

| Ammonium-d₄ chloride | Deuterium Exchange Reactions | General Organic Molecules | Acts as a deuterium source for elucidating reaction mechanisms and pathways. a2bchem.com |

| This compound | H/D Exchange in Crystals | Proteins | Used as a source for exchanging labile protons with deuterium for neutron crystallography. miyazaki-u.ac.jpelifesciences.orgbiorxiv.org |

Q & A

Q. What are the primary research applications of Ammonium-d8 sulfate in isotopic labeling studies?

this compound ((ND₄)₂SO₄) is primarily used in nuclear magnetic resonance (NMR) spectroscopy to study protein dynamics and molecular interactions. The deuterium substitution (98 atom% D) reduces proton-derived signal interference, enabling clearer observation of hydrogen-bonding networks and solvent interactions in biomolecules. For example, in protein fractionation, deuterated ammonium sulfate aids in selective precipitation while maintaining structural integrity for high-resolution NMR analysis .

Q. What analytical methods are recommended for verifying the isotopic purity of this compound?

Isotopic purity is critical for reproducibility in deuterium-dependent experiments. Recommended methods include:

- Mass Spectrometry (MS): Quantifies deuterium incorporation by comparing mass-to-charge ratios of deuterated vs. non-deuterated ions.

- Deuterium NMR: Directly measures deuterium content in the compound, with shifts in resonance peaks indicating isotopic enrichment .

- Elemental Analysis: Combustion-based techniques validate sulfur and nitrogen content, ensuring stoichiometric consistency with deuterium substitution .

Q. How does this compound compare to non-deuterated ammonium sulfate in protein crystallization?

Deuterated ammonium sulfate reduces incoherent scattering in neutron diffraction studies, improving resolution in protein crystallography. However, its higher molecular weight (140.19 g/mol vs. 132.14 g/mol for non-deuterated) may alter solubility kinetics, requiring adjusted saturation levels in fractionation protocols .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve >98 atom% deuterium incorporation?

High isotopic purity requires:

- Deuterated Solvents: Use D₂O for recrystallization to minimize proton exchange.

- Closed Systems: Prevent atmospheric moisture contamination during synthesis.

- Iterative Crystallization: Repeatedly dissolve and precipitate the compound in deuterated environments to enrich deuterium content. Validate via mass spectrometry after each cycle .

Q. What experimental design considerations are critical when studying kinetic isotope effects (KIEs) with this compound?

Deuterium’s higher mass slows reaction rates, which must be accounted for in kinetic models. Key steps include:

- Control Experiments: Compare reaction rates using non-deuterated ammonium sulfate to isolate isotope effects.

- Temperature Calibration: Adjust thermal conditions to mitigate deuterium’s impact on activation energy.

- Computational Modeling: Pair experimental data with density functional theory (DFT) simulations to predict KIEs in enzyme-catalyzed reactions .

Q. How do trace proton impurities in this compound affect NMR-based protein studies, and how can they be mitigated?

Even minor proton contamination (e.g., 2% H) can introduce noise in sensitive NMR experiments. Mitigation strategies include:

- Pre-treatment with Deuterated Buffers: Soak samples in D₂O-based solutions to exchange residual protons.

- Spectral Editing Techniques: Use TROSY (Transverse Relaxation-Optimized Spectroscopy) to suppress unwanted signals.

- Quality Control: Implement rigorous batch testing via NMR and MS before experimental use .

Methodological Troubleshooting

Q. What are the best practices for handling and storing this compound to prevent isotopic exchange?

- Storage: Keep in airtight containers under inert gas (e.g., argon) at -20°C to minimize deuterium-proton exchange with ambient humidity.

- Handling: Use gloveboxes with humidity controls (<5% RH) during weighing and preparation.

- Disposal: Follow protocols for deuterated waste, as improper disposal may contaminate non-deuterated systems .

Q. How can researchers resolve discrepancies in deuterium quantification between MS and NMR results?

- Calibration Standards: Use certified deuterated reference materials to calibrate both instruments.

- Cross-Validation: Run parallel analyses on the same sample batch to identify instrument-specific biases.

- Error Analysis: Assess matrix effects (e.g., solvent interactions in MS) and relaxation delays in NMR that may skew readings .

Safety and Compliance

Q. What safety protocols are specific to this compound compared to its non-deuterated form?

While toxicity profiles are similar, deuterated compounds require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.